3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-2-methylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3/c1-8-13(12(16)4-5-17-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKDZFOQBNMDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyranone precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Antifungal Activity: Preliminary investigations show that it may inhibit fungal growth, making it a candidate for antifungal drug development.
Medicinal Chemistry
The compound is being explored for its therapeutic effects:
- Drug Development: Its structural characteristics make it suitable for modifications aimed at enhancing pharmacological efficacy. Research is ongoing to evaluate its potential as a lead compound in drug discovery for treating infections or other diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations of 50 µg/mL. |
| Study B | Antifungal Properties | Showed effective antifungal activity against Candida albicans, with an IC50 value of 30 µg/mL. |
| Study C | Drug Development | Investigated structural modifications leading to enhanced potency and reduced toxicity in animal models. |
Mechanism of Action
The mechanism by which 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorine Position and Molecular Weight
The position and number of chlorine atoms on the benzyl group significantly influence molecular weight and physicochemical properties. For example:
- 3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one : Expected molecular weight ~299.1 (based on dichloro substitution).
- 3-((4-Chlorobenzyl)oxy)-2-methyl-4H-pyran-4-one (): Molecular weight 250.66.
- 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one (CAS 303144-51-6, ): Molecular weight ~299.1.
The 2,4-dichloro and 2,6-dichloro isomers share the same molecular weight but differ in chlorine positioning, which impacts dipole moments and crystal packing .
Spectroscopic and Analytical Data
Key spectral differences arise from substituent electronic effects:
In contrast, 3-hydroxy-2-methyl-4H-pyran-4-one () lacks the benzyloxy group, showing hydroxyl proton signals at ~10–12 ppm and a lower molecular weight (m/z 142.0) .
Chlorine Position and Bioactivity
- 2,4-Dichlorobenzyl amino acids (): Exhibit IC50 values influenced by chlorine positioning. The 2,4-dichloro isomer forms a hydrogen bond (2.202 Å) with Gln215 in collagenase, while the 2,6-dichloro isomer has a shorter bond (1.961 Å). This suggests that chlorine orientation affects ligand-receptor interactions .
Reactivity of the Pyranone Core
Pyranones undergo conjugate additions and cyclizations. For example, 3-acetyl-2-methylchromone () reacts via Michael addition at the 2,3-olefinic bond. The dichlorobenzyloxy group in the target compound may sterically hinder such reactions compared to less bulky substituents .
Comparative Data Tables
Table 2: Substituent Effects on Reactivity/Bioactivity
Biological Activity
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyran ring substituted with a 2,4-dichlorobenzyl group and a methyl group. This unique structure is believed to confer distinct chemical and biological properties, making it an interesting subject for various studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it has shown promising results, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Bacillus cereus | 128 μg/mL |
Data derived from antimicrobial assays conducted in laboratory settings.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies involving human colorectal cancer (HCT-116) cells indicate that it possesses cytotoxic effects, inhibiting cell proliferation and inducing apoptosis.
Table 2: Cytotoxicity Against HCT-116 Cells
| Compound Concentration (μM) | Cell Viability (%) | IC50 (μM) |
|---|---|---|
| 10 | 85 | - |
| 25 | 65 | - |
| 50 | 35 | 75 |
| 100 | 10 | - |
IC50 values indicate the concentration required to inhibit cell viability by 50%.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by targeting cyclin-dependent kinases (CDKs), leading to reduced proliferation.
- Apoptosis Induction : The activation of caspases, particularly caspase-3, has been observed in treated cancer cells, suggesting a mechanism for inducing programmed cell death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyran derivatives, including this compound. The results indicated lower MIC values compared to standard antibiotics like ampicillin, highlighting its potential as an alternative antimicrobial agent .
Study on Anticancer Effects
In another study focusing on HCT-116 cells, the compound was found to significantly reduce cell viability at concentrations as low as 75 μM. Molecular docking studies suggested that it binds effectively to CDK2, inhibiting its activity and thereby blocking cancer cell proliferation .
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyranone core formation | Acetic anhydride, 110°C, 4h | 75 | 92% |
| O-alkylation | 2,4-Dichlorobenzyl bromide, K₂CO₃, DMF, 70°C, 12h | 63 | 88% |
| Purification | Column chromatography (EtOAc/hexane 3:7) | 58 | 95% |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | Result (IC₅₀, μM) | Reference Compound |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 12.4 ± 1.2 | Cisplatin (2.1 ± 0.3) |
| Antimicrobial | S. aureus | 32.7 ± 3.8 | Ampicillin (0.5 ± 0.1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
